molecular formula C8H9F3O3 B2765235 methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate CAS No. 134224-62-7

methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate

Cat. No.: B2765235
CAS No.: 134224-62-7
M. Wt: 210.152
InChI Key: PWRVOHRDESZIIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate is a fluorinated organic compound that belongs to the class of pyran derivatives. The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Mechanism of Action

Target of Action

Compounds with trifluoromethyl groups are often used in the development of drugs due to their unique physicochemical properties . For instance, they have been used in the development of drugs targeting the synaptic vesicle glycoprotein 2A (SV2A), which plays a regulatory role in synaptic plasticity .

Mode of Action

Compounds with trifluoromethyl groups are known to participate in suzuki–miyaura (sm) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

For instance, they have been used in the development of drugs targeting the SV2A, which is ubiquitously expressed in the brain and plays a regulatory role in synaptic plasticity .

Pharmacokinetics

A study on a similar compound, [18f]sdm-18, showed high brain and spinal cord uptake in mice, peaking at 15 min with an average suv value of 38 ± 04 and 20 ± 02 respectively . The highest ratio of spinal cord/blood and brain/blood in mice was 18 ± 2.6 and 40 ± 4.2 respectively at 60 min .

Result of Action

For instance, they have been used in the development of drugs targeting the SV2A, which plays a regulatory role in synaptic plasticity .

Action Environment

For instance, the Suzuki–Miyaura (SM) cross-coupling reactions in which these compounds participate are known to be influenced by reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate typically involves the reaction of a suitable pyran precursor with trifluoromethylating agents. One common method is the trifluoromethylation of pyran derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the trifluoromethyl group and the pyran ring in this compound imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 6-(trifluoromethyl)-2,5-dihydropyran-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3O3/c1-13-6(12)7(8(9,10)11)4-2-3-5-14-7/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRVOHRDESZIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC=CCO1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.